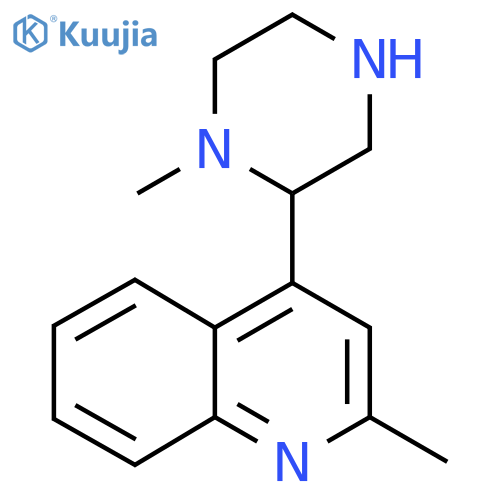

Cas no 1781753-67-0 (2-methyl-4-(1-methylpiperazin-2-yl)quinoline)

1781753-67-0 structure

商品名:2-methyl-4-(1-methylpiperazin-2-yl)quinoline

2-methyl-4-(1-methylpiperazin-2-yl)quinoline 化学的及び物理的性質

名前と識別子

-

- 2-methyl-4-(1-methylpiperazin-2-yl)quinoline

- 1781753-67-0

- EN300-1800508

-

- インチ: 1S/C15H19N3/c1-11-9-13(15-10-16-7-8-18(15)2)12-5-3-4-6-14(12)17-11/h3-6,9,15-16H,7-8,10H2,1-2H3

- InChIKey: JPJQFYSUBMBSMQ-UHFFFAOYSA-N

- ほほえんだ: N1(C)CCNCC1C1C=C(C)N=C2C=CC=CC=12

計算された属性

- せいみつぶんしりょう: 241.157897619g/mol

- どういたいしつりょう: 241.157897619g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 281

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 28.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

2-methyl-4-(1-methylpiperazin-2-yl)quinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1800508-0.1g |

2-methyl-4-(1-methylpiperazin-2-yl)quinoline |

1781753-67-0 | 0.1g |

$1269.0 | 2023-09-19 | ||

| Enamine | EN300-1800508-2.5g |

2-methyl-4-(1-methylpiperazin-2-yl)quinoline |

1781753-67-0 | 2.5g |

$2828.0 | 2023-09-19 | ||

| Enamine | EN300-1800508-10.0g |

2-methyl-4-(1-methylpiperazin-2-yl)quinoline |

1781753-67-0 | 10g |

$6205.0 | 2023-05-26 | ||

| Enamine | EN300-1800508-0.25g |

2-methyl-4-(1-methylpiperazin-2-yl)quinoline |

1781753-67-0 | 0.25g |

$1328.0 | 2023-09-19 | ||

| Enamine | EN300-1800508-1.0g |

2-methyl-4-(1-methylpiperazin-2-yl)quinoline |

1781753-67-0 | 1g |

$1442.0 | 2023-05-26 | ||

| Enamine | EN300-1800508-0.05g |

2-methyl-4-(1-methylpiperazin-2-yl)quinoline |

1781753-67-0 | 0.05g |

$1212.0 | 2023-09-19 | ||

| Enamine | EN300-1800508-5.0g |

2-methyl-4-(1-methylpiperazin-2-yl)quinoline |

1781753-67-0 | 5g |

$4184.0 | 2023-05-26 | ||

| Enamine | EN300-1800508-1g |

2-methyl-4-(1-methylpiperazin-2-yl)quinoline |

1781753-67-0 | 1g |

$1442.0 | 2023-09-19 | ||

| Enamine | EN300-1800508-0.5g |

2-methyl-4-(1-methylpiperazin-2-yl)quinoline |

1781753-67-0 | 0.5g |

$1385.0 | 2023-09-19 | ||

| Enamine | EN300-1800508-5g |

2-methyl-4-(1-methylpiperazin-2-yl)quinoline |

1781753-67-0 | 5g |

$4184.0 | 2023-09-19 |

2-methyl-4-(1-methylpiperazin-2-yl)quinoline 関連文献

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

1781753-67-0 (2-methyl-4-(1-methylpiperazin-2-yl)quinoline) 関連製品

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 124-83-4((1R,3S)-Camphoric Acid)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量